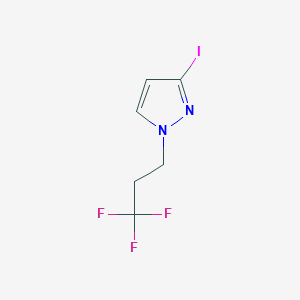

3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

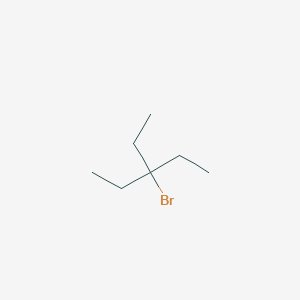

The compound “3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole” belongs to the class of organic compounds known as halogenated organics. These are compounds containing atoms covalently bonded to an organic group. The halogen atoms are usually chlorine, bromine, fluorine, or iodine .

Molecular Structure Analysis

The molecular structure of “3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole” would likely consist of a pyrazole ring attached to a trifluoropropyl group at one position and an iodine atom at another .Chemical Reactions Analysis

Again, while specific reactions involving “3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole” are not available, similar compounds are often used as intermediates in the synthesis of other complex organic compounds .Aplicaciones Científicas De Investigación

Synthesis and Derivatization

Iodolopyrazolium salts, synthesized through oxidative cyclization of 3-(2-iodophenyl)-1H-pyrazoles, demonstrate broad substrate scope. These compounds serve as valuable synthetic intermediates, particularly in site-selective ring openings and in the generation of anti-inflammatory drug derivatives such as celecoxib. Their role as highly active halogen-bond donors further underscores their utility in chemical synthesis (Boelke et al., 2020).

Metal-Organic Frameworks (MOFs)

Pyrazolate-bridged metal–organic frameworks, synthesized using tritopic pyrazole-based ligands, exhibit exceptional thermal and chemical stability. These MOFs, with accessible metal cation sites and high surface areas, are poised for applications in catalysis, showcasing the adaptability of pyrazole derivatives in materials science (Colombo et al., 2011).

Catalysis

Iodonium salts, including iodolopyrazolium derivatives, have been identified as efficient iodine(III)-based noncovalent organocatalysts for Knorr-type reactions. These reactions underscore the catalytic versatility of pyrazole derivatives, capable of facilitating the synthesis of N-acyl pyrazoles with high efficiency (Yunusova et al., 2021).

Energetic Materials

Energetic N,N'-ethylene-bridged polyiodoazoles derived from iodine-rich pyrazole and imidazole demonstrate significant biocidal efficiency upon thermal decomposition. These findings highlight the potential of pyrazole derivatives in the development of novel agent defeat weapons and biocidal formulations (Zhao et al., 2017).

Fluorinated Compounds Synthesis

The synthesis of 3-(polyfluoroalkyl)pyrazoles from poly-fluoroalkyl iodides reveals a practical approach to generating valuable intermediates for further chemical transformations. This research emphasizes the importance of pyrazole derivatives in the synthesis of fluorinated organic compounds (Tang & Hu, 1995).

Propiedades

IUPAC Name |

3-iodo-1-(3,3,3-trifluoropropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c7-6(8,9)2-4-12-3-1-5(10)11-12/h1,3H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSOQRAZIWIBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1I)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B2441065.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2441076.png)

![(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate](/img/structure/B2441080.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2441084.png)

![(2E)-4-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-ylamino)-4-oxobut-2-enoic acid](/img/structure/B2441087.png)

![methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2441088.png)